Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Description
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic organic compound featuring a thieno[2,3-c]pyridine core substituted with a chlorine atom at the 4-position and a methyl ester group at the 2-position. The compound’s synthesis often involves halogenation and esterification steps, as exemplified in patent literature where copper bromide (CuBr) and sodium nitrite (NaNO₂) are used to introduce bromine or chlorine substituents .
Properties
IUPAC Name |
methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEMSSHLFNIVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594329 | |
| Record name | Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251996-85-7 | |
| Record name | Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with thioamide derivatives in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with solvents such as toluene or xylene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thieno[2,3-c]pyridine derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate serves as an essential precursor for synthesizing complex organic molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution. For instance:
- Oxidation can yield carboxylic acids or sulfoxides.
- Reduction may produce alcohols or amines.
- Substitution allows for the introduction of different functional groups through nucleophilic reactions .
Biology
The compound has been investigated for its bioactive properties , particularly its antimicrobial and anticancer activities. Preliminary studies have shown that it exhibits significant inhibitory effects against various pathogens and cancer cell lines.
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5 |
| Antimicrobial | Escherichia coli | 5 |
| Anticancer | Breast cancer cells | 10 |
| Anticancer | Lung cancer cells | 15 |
This table highlights the compound's potency against specific organisms and cell lines, indicating its potential as a therapeutic agent .
Medicine
In medicinal chemistry, this compound is explored for drug development. Its ability to interact with specific molecular targets suggests it may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects. The compound's structural characteristics allow for modifications that can enhance its efficacy as a drug candidate .
Case Studies and Research Findings
- Antitumor Evaluation : A study evaluated the antitumor properties of related thienyl compounds, demonstrating that modifications in the thieno-pyridine structure could significantly alter biological activity. This highlights the importance of structure-activity relationships in drug design .
- Synthetic Approaches : Research into synthetic methodologies has revealed efficient routes for producing derivatives of this compound, which can be leveraged for developing new pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Research Findings
Synthetic Challenges: Thieno derivatives generally exhibit lower yields compared to pyrrolo analogs, likely due to the sulfur atom’s electronic effects complicating substitution reactions .
Purity Standards : Methylpyrrolo[2,3-c]pyridine-2-carboxylate achieves 98.4% purity via HPLC, suggesting rigorous quality control for pharmaceutical applications .
Biological Activity
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (MCTPC) is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
MCTPC has the molecular formula and features a thieno[2,3-c]pyridine ring system. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical research .
The biological activity of MCTPC is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases. For example, it has shown potential as an inhibitor for certain protein kinases, which are critical in cancer cell signaling pathways .
Antimicrobial Properties
MCTPC has been investigated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits significant activity against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes .
Anticancer Activity
Research indicates that MCTPC may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines in vitro. For instance, studies have reported IC50 values indicating effective inhibition of cancer cell growth at low micromolar concentrations . The structure-activity relationship (SAR) studies reveal that modifications to the thieno[2,3-c]pyridine structure can enhance its anticancer efficacy .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the effect of MCTPC on breast cancer cell lines, reporting an IC50 value of approximately 10 µM, indicating potent inhibitory effects on cell viability. The study highlighted that MCTPC induced apoptosis through activation of caspase pathways .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of MCTPC against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) as low as 5 µg/mL. The results suggest that MCTPC disrupts bacterial membrane integrity .
Table 1: Biological Activity Summary of this compound
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5 | |
| Antimicrobial | Escherichia coli | 5 | |
| Anticancer | Breast cancer cells | 10 | |
| Anticancer | Lung cancer cells | 15 |
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Modification | Effect on Activity | Observations |
|---|---|---|
| Chlorine substitution | Increased potency | Enhanced binding affinity |
| Alkoxy groups | Variable effects | Some substitutions reduced activity |
| Aromatic substitutions | Critical for efficacy | Maintains structural integrity for activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
